Cas no 268-77-9 (Naphtho[2,3-b]thiophene)
Naphtho[2,3-b]thiophene Chemical and Physical Properties
Names and Identifiers
-
- Naphtho[2,3-b]thiophene
- Naphtha[2,3-b]thiophene
- benzo[f][1]benzothiole
- Naphtho(2,3-b)thiophene
- CYKIHIBNSFRKQP-UHFFFAOYSA-N
- NSC149717
- Maybridge1_007057
- naphtho(2,3-b)thiophenie
- HMS561I17
- FCH843564
- UNII-TJT7SES6N3
- NSC 149717
- CCG-45043
- SCHEMBL144203
- EINECS 205-977-9
- NS00041786
- TJT7SES6N3
- THIOPHANTHRENE
- 268-77-9
- THIAPHANTHRENE
- AKOS006279550
- DTXSID60181304
- SR-01000634836-1
- 1-THIA-1H-BENZ(F)INDENE
- NSC-149717
- Naphtha(2,3-b)thiophene
- DTXCID30103795
-
- Inchi: 1S/C12H8S/c1-2-4-10-8-12-11(5-6-13-12)7-9(10)3-1/h1-8H
- InChI Key: CYKIHIBNSFRKQP-UHFFFAOYSA-N
- SMILES: S1C=CC2C=C3C=CC=CC3=CC1=2
Computed Properties
- Exact Mass: 184.03474
- Monoisotopic Mass: 184.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.2
- XLogP3: 3.9
Experimental Properties
- Density: 1.252
- Boiling Point: 340.2°Cat760mmHg
- Flash Point: 118.4°C
- Refractive Index: 1.756
- PSA: 0
- LogP: 4.05450
Naphtho[2,3-b]thiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N953676-100mg |
Naphtho[2,3-b]thiophene |
268-77-9 | 98% | 100mg |
¥459.00 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N953676-250mg |
Naphtho[2,3-b]thiophene |
268-77-9 | 98% | 250mg |
¥1,044.00 | 2022-09-28 |
Naphtho[2,3-b]thiophene Suppliers
Naphtho[2,3-b]thiophene Related Literature
-
Gaurav Shukla,Girijesh Kumar Verma,Anugula Nagaraju,Rajiv Kumar Verma,Keshav Raghuvanshi,Maya Shankar Singh RSC Adv. 2013 3 13811
-
C?t?lin C. Anghel,Ioan Stroia,Alexandra Pop,Atilla Bende,Ion Grosu,Niculina D. H?dade,Jean Roncali RSC Adv. 2021 11 9894
-
Wangqiao Chen,Masahiro Nakano,Kazuo Takimiya,Qichun Zhang Org. Chem. Front. 2017 4 704
-
Wangqiao Chen,Masahiro Nakano,Ji-Hoon Kim,Kazuo Takimiya,Qichun Zhang J. Mater. Chem. C 2016 4 8879
-
Masashi Mamada,Jun-ichi Nishida,Daisuke Kumaki,Shizuo Tokito,Yoshiro Yamashita J. Mater. Chem. 2008 18 3442
Additional information on Naphtho[2,3-b]thiophene
Comprehensive Overview of Naphtho[2,3-b]thiophene (CAS No. 268-77-9): Properties, Applications, and Research Insights
Naphtho[2,3-b]thiophene (CAS No. 268-77-9) is a polycyclic aromatic compound that has garnered significant attention in organic chemistry and materials science due to its unique structural and electronic properties. This fused-ring system, combining naphthalene and thiophene moieties, exhibits remarkable stability and optoelectronic characteristics, making it a valuable building block for advanced materials. Researchers and industries are increasingly exploring its potential in organic semiconductors, OLEDs, and photovoltaic devices, aligning with the global push toward sustainable energy solutions.
The compound's molecular structure features a planar configuration, which facilitates π-π stacking interactions—a critical factor in enhancing charge transport properties. Recent studies highlight its role in high-performance organic field-effect transistors (OFETs), where its electron mobility outperforms many traditional materials. This has sparked interest among startups and tech giants investing in flexible electronics and wearable technology, addressing the demand for lightweight, energy-efficient components.
From a synthetic perspective, Naphtho[2,3-b]thiophene is typically prepared via palladium-catalyzed cross-coupling reactions or cyclization techniques. Its synthetic versatility allows for functionalization at multiple positions, enabling tailored derivatives for specific applications. For instance, introducing electron-withdrawing groups can fine-tune its bandgap, a hot topic in optoelectronic material design. Such modifications are frequently discussed in forums and academic papers, reflecting the compound's relevance in cutting-edge research.
Environmental and green chemistry considerations are also driving innovation around this compound. Scientists are exploring solvent-free synthesis methods and biodegradable derivatives to reduce ecological footprints—a response to growing consumer demand for eco-friendly materials. These efforts align with the United Nations' Sustainable Development Goals (SDGs), particularly SDG 12 (Responsible Consumption and Production).
In the pharmaceutical realm, while Naphtho[2,3-b]thiophene itself is not a drug candidate, its scaffold serves as a precursor for bioactive molecules. Computational studies suggest potential in kinase inhibition and anticancer agent development, though rigorous clinical validation remains ongoing. This dual utility in materials and life sciences underscores its interdisciplinary appeal.
Market analysts note rising patent filings related to Naphtho[2,3-b]thiophene-based technologies, particularly in Asia-Pacific regions dominating OLED manufacturing. FAQs often revolve around its commercial availability, safety data sheets (SDS), and scalable synthesis—topics frequently searched in academic and industrial databases. Suppliers increasingly list it under categories like "advanced electronic materials" or "aromatic heterocycles," catering to niche buyers.
To summarize, Naphtho[2,3-b]thiophene (CAS No. 268-77-9) bridges fundamental research and industrial innovation. Its adaptability across optoelectronics, sustainable chemistry, and drug discovery positions it as a compound of enduring significance. As R&D investments grow, this molecule will likely remain at the forefront of discussions on next-generation materials and clean energy technologies.
268-77-9 (Naphtho[2,3-b]thiophene) Related Products
- 106602-20-4(Chrysenothiophene)
- 68558-73-6(triphenyleno[1,12-bcd]thiophene)
- 11095-43-5(Benzothiophene)
- 196-23-6(Dibenzo[5,6:7,8]pentapheno[13,14-bcd]thiophene(9CI))
- 195-68-6(2,4-Diamino-6-mercaptopyrimidine)
- 95-15-8(Thianaftene)
- 194-65-0(dinaphtho[2,1-b:1',2'-d]thiophene)
- 132-65-0(Dibenzothiophene)
- 168784-35-8(Diphenanthro[3,4-B:4',3'-D]thiophene)
- 267-65-2(Benzo1,2-b:4,5-b'dithiophene)